3,5-dichloro-4-propoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide
Overview
Description
3,5-dichloro-4-propoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide is a useful research compound. Its molecular formula is C19H17Cl2N3O4S2 and its molecular weight is 486.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 485.0037538 g/mol and the complexity rating of the compound is 659. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Inhibitors of Bacterial Infections
Research has identified derivatives similar to 3,5-dichloro-4-propoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide as potent inhibitors of type III secretion in Yersinia, suggesting a potential application in preventing or treating bacterial infections through the inhibition of this secretion system, which is crucial for the pathogenicity of various bacteria (Kauppi et al., 2007).
Antimalarial and Antiviral Activities
Compounds structurally related to this compound have been evaluated for their antimalarial properties and showed significant activity, with implications for their potential use in treating diseases caused by Plasmodium species. Additionally, their theoretical calculations and molecular docking studies suggest they could have applications in combatting COVID-19 (Fahim & Ismael, 2021).
Anticancer Properties
Research into 1,4‐Naphthoquinone derivatives containing a phenylaminosulfanyl moiety, which is structurally related to the compound , demonstrated potent cytotoxic activity against various human cancer cell lines, including A549 (lung carcinoma), HeLa (cervical cancer), and MCF‐7 (breast cancer) cells. These compounds showed the ability to induce apoptosis and arrest the cell cycle, highlighting their potential as anticancer agents (Ravichandiran et al., 2019).
Cardiac Electrophysiological Activity
N-substituted imidazolylbenzamides and benzene-sulfonamides, related to the chemical structure of interest, have been studied for their cardiac electrophysiological activity, showing potential as selective class III agents. These compounds could offer a new approach to treating arrhythmias, indicating a promising avenue for cardiac therapeutic applications (Morgan et al., 1990).
Properties
IUPAC Name |
3,5-dichloro-4-propoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2N3O4S2/c1-2-8-28-17-15(20)10-12(11-16(17)21)18(25)23-13-3-5-14(6-4-13)30(26,27)24-19-22-7-9-29-19/h3-7,9-11H,2,8H2,1H3,(H,22,24)(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZJZNOWYBKUBCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1Cl)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2N3O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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